molecular formula C12H14N4O3 B2384027 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400079-10-9

2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B2384027
CAS No.: 400079-10-9
M. Wt: 262.269
InChI Key: SMZLRUIMHUOFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound that features a triazole ring and a nicotinate moiety.

Chemical Reactions Analysis

2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nicotinate moiety may interact with nicotinic acetylcholine receptors, modulating their activity .

Properties

IUPAC Name

2-ethoxyethyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-2-18-5-6-19-12(17)10-3-4-11(14-7-10)16-9-13-8-15-16/h3-4,7-9H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZLRUIMHUOFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CN=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.